Methyl thioglycolate

Radical Hydroacylation Thiol Catalysis Polarity-Reversal Catalysis

Methyl thioglycolate (CAS 2365-48-2), also known as methyl mercaptoacetate or methyl 2-sulfanylacetate, is a thiol-containing ester (C3H6O2S) with a molecular weight of 106.14 g/mol. The compound features both a reactive thiol (-SH) group and an ester (-COOCH3) group, imparting nucleophilic and chain-transfer properties central to its utility in organic synthesis and polymer chemistry.

Molecular Formula C3H6O2S
Molecular Weight 106.15 g/mol
CAS No. 2365-48-2
Cat. No. B116438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thioglycolate
CAS2365-48-2
Synonymsmethyl mercaptoacetate
methyl thioglycolate
methyl thioglycolate, sodium salt
thioglycolic acid methyl este
Molecular FormulaC3H6O2S
Molecular Weight106.15 g/mol
Structural Identifiers
SMILESCOC(=O)CS
InChIInChI=1S/C3H6O2S/c1-5-3(4)2-6/h6H,2H2,1H3
InChIKeyMKIJJIMOAABWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Thioglycolate (CAS 2365-48-2): Core Properties and Procurement-Relevant Specifications


Methyl thioglycolate (CAS 2365-48-2), also known as methyl mercaptoacetate or methyl 2-sulfanylacetate, is a thiol-containing ester (C3H6O2S) with a molecular weight of 106.14 g/mol. The compound features both a reactive thiol (-SH) group and an ester (-COOCH3) group, imparting nucleophilic and chain-transfer properties central to its utility in organic synthesis and polymer chemistry [1]. Key physical properties include a boiling point of 42–43 °C at 10 mmHg, density of 1.187 g/mL, refractive index n20/D of 1.465, water solubility of 40 g/L at 20 °C, and a pKa of approximately 8.04–8.08 . The compound is a colorless to pale yellow liquid with a characteristic sulfurous odor, and it is typically supplied at purities of 95–99%.

Why Methyl Thioglycolate Cannot Be Interchanged with Generic Thiols or Higher Thioglycolate Esters


Methyl thioglycolate occupies a unique reactivity niche that precludes simple substitution with other thiols or thioglycolate esters. Its short methyl ester chain confers a distinctive balance of nucleophilicity, steric accessibility, and solubility that differs markedly from ethyl thioglycolate or longer-chain analogs [1]. In radical-mediated hydroacylation, methyl thioglycolate demonstrates superior catalytic efficiency for electron-rich alkenes compared to tert-dodecanethiol and other thiol catalysts, with yield differences exceeding an order of magnitude under identical conditions [2]. In thiol-Michael click chemistry, computational and experimental studies reveal that methyl thioglycolate follows distinct mechanistic pathways and exhibits different kinetic profiles compared to six other thiols including β-mercaptoethanol, thioacetic acid, and methyl 3-mercaptopropionate [3]. Furthermore, methyl thioglycolate and ethyl thioglycolate display fundamentally different fragmentation patterns under mass spectrometric analysis, with methyl thioglycolate undergoing only a single metastable decomposition (loss of methanol) while ethyl thioglycolate decomposes via multiple pathways (losses of water, ethene, ethanol, and Ċ2H3O2) [4]. These structural and mechanistic differences render generic substitution scientifically unsound without experimental revalidation.

Quantitative Differentiation of Methyl Thioglycolate Against Closest Analogs and Alternatives


Catalytic Efficiency in Radical Hydroacylation: Methyl Thioglycolate vs. tert-Dodecanethiol vs. Uncatalyzed Control

Methyl thioglycolate demonstrates marked catalytic superiority for the hydroacylation of electron-rich alkenes. In the addition of butanal to isopropenyl acetate, the presence of methyl thioglycolate (2 × 5 mol%) yields the ketonic adduct in 80% yield, whereas the uncatalyzed reaction yields only 8% [1][2]. An alternative radical-based approach using butanoyl phenyl selenide with tributyltin hydride and AIBN yields merely 7% under comparable conditions [1]. The study explicitly identifies methyl thioglycolate as the most efficient catalyst for electron-rich alkenes, while tert-dodecanethiol is more effective for electron-deficient alkenes [1].

Radical Hydroacylation Thiol Catalysis Polarity-Reversal Catalysis

Mass Spectrometric Fragmentation: Distinct Metastable Decomposition of Methyl Thioglycolate vs. Ethyl Thioglycolate

Mass analyzed ion kinetic energy (MIKE) spectra and deuterium labeling studies reveal fundamentally different fragmentation behaviors. The molecular ion of methyl thioglycolate (1⁺·) undergoes only one metastable decomposition: loss of methanol via two distinct pathways [1]. In contrast, ethyl thioglycolate (2⁺·) decomposes via multiple pathways, including losses of water, ethene, ethanol, and Ċ2H3O2, with all pathways except ethene loss proceeding through two distinct mechanisms [1]. The loss of HĊS observed in methyl glycolate does not occur in either thioglycolate [1].

Mass Spectrometry Metastable Ion Decomposition MIKE Spectra

Thioester Carrier Efficiency in Diketide Feeding: Methyl Thioglycolate vs. SNPC

In a comparative study evaluating thioester carriers for diketide feeding in engineered E. coli and S. coelicolor, methyl thioglycolate demonstrated 23% lower titer in E. coli (23 ± 1.5 mg/L vs. 30 ± 6 mg/L for SNPC) and 34% lower titer in S. coelicolor (245 ± 7 mg/L vs. 371 ± 4 mg/L for SNPC) [1]. While SNPC outperforms methyl thioglycolate in this specific application, the data establish a quantitative benchmark for the compound's performance as a thioester carrier.

Polyketide Biosynthesis Thioester Feeding Metabolic Engineering

Enantioselectivity in Asymmetric Sulfa-Michael Addition: Methyl Thioglycolate with Chalcones

In the first reported asymmetric organocatalytic sulfa-Michael addition of methyl thioglycolate to chalcones, using a sterically encumbered quinine-derived squaramide organocatalyst, the reaction achieves enantioselectivities up to 99% ee [1]. The method is effective at gram scale under mild conditions [1]. No direct comparator data for other thioglycolate esters under identical conditions are reported; however, the study highlights that thioglycolic esters are a less popular nucleophile choice in asymmetric sulfa-Michael additions, making this a differentiated application [1].

Asymmetric Organocatalysis Sulfa-Michael Addition Chiral Building Blocks

Thiol Reactivity in Thiol-Maleimide Click Chemistry: Mechanistic and Kinetic Differentiation Among Seven Thiols

Density functional theory (DFT) calculations and kinetic modeling of thiol-maleimide reactions across seven thiols reveal that methyl thioglycolate follows distinct mechanistic pathways depending on solvent, initiator, and thiol identity [1]. The study evaluated methyl mercaptan, β-mercaptoethanol, thioacetic acid, methyl thioglycolate, methyl 3-mercaptopropionate, cysteine methyl ester, and thiophenol, demonstrating that each thiol influences whether product formation proceeds via base-, nucleophile-, or ion pair-initiated mechanisms [1]. The kinetic profiles and selectivity patterns differ accordingly.

Click Chemistry Thiol-Maleimide Reaction Kinetics Mechanistic Pathways

Photopolymerization Rate Enhancement: Methyl Thioglycolate as a Photoinitiator Precursor

Methyl thioglycolate is recognized as a precursor in free-radical photoinitiated polymerization processes [1]. A gas-phase and matrix-isolation photochemistry study reports that the use of methyl thioglycolate results in greater photopolymerization reaction rates, attributed to weakening of the sulfur–hydrogen bond through hydrogen bonding of the thiol group [2]. While no direct quantitative comparator data for other thiols under identical photochemical conditions are provided, the mechanistic insight establishes a property advantage relevant to polymer chemistry applications.

Photopolymerization Free-Radical Polymerization Thiol-Ene Chemistry

Validated Application Scenarios for Methyl Thioglycolate Based on Quantitative Differentiation Evidence


Radical Hydroacylation of Electron-Rich Alkenes for Ketone Synthesis

Employ methyl thioglycolate as the polarity-reversal catalyst for the addition of primary aliphatic aldehydes to electron-rich terminal alkenes. The 80% yield demonstrated for butanal addition to isopropenyl acetate under mild conditions (dioxane, 60 °C, TBHN) represents a 10-fold improvement over uncatalyzed reactions and outperforms alternative radical methods [1]. This scenario is directly validated by the quantitative evidence in Section 3, Evidence Item 1.

Asymmetric Synthesis of Chiral Sulfur-Containing Building Blocks via Sulfa-Michael Addition

Use methyl thioglycolate as the nucleophile in enantioselective sulfa-Michael additions to chalcones, employing a quinine-derived squaramide organocatalyst. The method delivers adducts with up to 99% enantiomeric excess and is scalable to gram quantities under mild conditions [2]. This application is uniquely enabled by methyl thioglycolate among thioglycolic esters, as validated by the class-level inference in Section 3, Evidence Item 4.

Analytical Detection and Quantification via Mass Spectrometry in Complex Mixtures

Utilize methyl thioglycolate in synthetic workflows where post-reaction monitoring by mass spectrometry is required. Its single, well-defined metastable decomposition pathway (loss of methanol) provides a clean and predictable fragmentation signature, in contrast to ethyl thioglycolate's multiple decomposition routes [3]. This analytical advantage reduces ambiguity in peak assignment and quantification, as established by the direct head-to-head comparison in Section 3, Evidence Item 2.

Thiol-Maleimide Click Chemistry Requiring Predictable Kinetics and Mechanistic Control

Select methyl thioglycolate for thiol-maleimide bioconjugation or polymer functionalization where reaction kinetics and mechanistic pathway control are critical. Computational and experimental data confirm that methyl thioglycolate exhibits distinct kinetic and mechanistic behavior compared to six other common thiols, influencing whether reactions proceed via base-, nucleophile-, or ion pair-initiated mechanisms [4]. This differentiation, established in Section 3, Evidence Item 5, justifies compound-specific procurement when reaction reproducibility is paramount.

Free-Radical Photopolymerization with Enhanced Curing Rates

Incorporate methyl thioglycolate as a thiol additive in UV-curable formulations to achieve faster photopolymerization rates. Mechanistic studies attribute this rate enhancement to hydrogen-bond-induced weakening of the S–H bond, a property not equally pronounced in all thiols [5][6]. This application is supported by the class-level inference in Section 3, Evidence Item 6, and is particularly relevant for coatings, adhesives, and additive manufacturing resins.

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